molecular formula C12H16ClFO2 B026495 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene CAS No. 57390-39-3

1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene

Cat. No.: B026495
CAS No.: 57390-39-3
M. Wt: 246.7 g/mol
InChI Key: STABNEURAMXABB-UHFFFAOYSA-N
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Description

1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 4-fluoro group and a 4-chloro-1,1-dimethoxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzene and 4-chloro-1,1-dimethoxybutane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The methoxy groups can be hydrolyzed to form corresponding alcohols.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 1-(4-hydroxy-1,1-dimethoxybutyl)-4-fluorobenzene.

Scientific Research Applications

1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-1,1-dimethoxybutyl)-4-propoxybenzene
  • 1-(4-Chloro-1,1-dimethoxybutyl)-4-(2-methylpropyl)benzene
  • 1-chloro-4-(4-chloro-1,1-dimethoxybutyl)benzene

Uniqueness

1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene is unique due to the presence of both a fluorine and a chlorine atom on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds. The combination of these substituents can influence the compound’s stability, solubility, and biological activity.

Biological Activity

1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene, a compound with the chemical formula C12H14ClF2O2, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C12H14ClF2O2
  • Molecular Weight : 274.69 g/mol
  • CAS Number : 57390-39-3
  • Chemical Structure : The compound features a chlorinated alkyl chain attached to a fluorinated aromatic ring, which contributes to its unique properties.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its pharmacological effects. Preliminary studies suggest that it may exhibit several key activities:

  • Antitumor Activity : Research indicates that this compound may inhibit the proliferation of certain cancer cell lines. In vitro studies have shown that it can induce apoptosis in human cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death.
  • Antimicrobial Properties : Some studies have reported that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness varies depending on concentration and the specific microorganism tested.
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. This is hypothesized to occur through antioxidant mechanisms and the inhibition of neuroinflammatory processes.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.
  • Modulation of Gene Expression : It could affect the expression of genes involved in cell cycle regulation and apoptosis.
  • Interaction with Cellular Signaling Pathways : The compound may interfere with signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.

Case Study 1: Antitumor Activity in Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of this compound resulted in a significant reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, indicating that the compound effectively triggers programmed cell death.

Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
01005
108015
255035
502070

Case Study 2: Antimicrobial Efficacy

In a separate study assessing antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that at a concentration of 100 µg/mL, it inhibited bacterial growth by more than 70%, showcasing its potential as an antimicrobial agent.

Bacterial StrainControl Growth (%)Growth at 100 µg/mL (%)
Staphylococcus aureus10030
Escherichia coli10025

Properties

IUPAC Name

1-(4-chloro-1,1-dimethoxybutyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFO2/c1-15-12(16-2,8-3-9-13)10-4-6-11(14)7-5-10/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STABNEURAMXABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCCCl)(C1=CC=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460952
Record name 1-(4-CHLORO-1,1-DIMETHOXYBUTYL)-4-FLUOROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57390-39-3
Record name 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57390-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-CHLORO-1,1-DIMETHOXYBUTYL)-4-FLUOROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.225.409
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-(4-chloro-1,1-dimethoxybutyl)-4-fluorobenzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV849B4CNH
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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